2-Bromo-1-chloro-5-fluoro-3-methoxybenzene
Description
2-Bromo-1-chloro-5-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. This substitution pattern confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
2-bromo-1-chloro-5-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,1H3 |
InChI Key |
GWJCDDNGNBDDGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-5-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation and methoxylation reactions under specific conditions to achieve high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of partially or fully reduced aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is utilized as a precursor in the synthesis of potential drug candidates. Its halogen substituents enhance biological activity, making it a candidate for developing new antimicrobial and anticancer agents. The presence of bromine, chlorine, and fluorine atoms contributes to its ability to interact with biological targets, facilitating enzyme inhibition and receptor modulation.
Antimicrobial Properties
Recent studies have indicated that derivatives of 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 31.25 μg/mL against MRSA, indicating their potential as effective antimicrobial agents.
Agrochemicals
Herbicides and Pesticides
In the agrochemical industry, this compound is employed in synthesizing herbicides and pesticides. The unique combination of halogenated groups enhances the efficacy of these compounds by improving their binding affinity to biological targets in pests and weeds.
Materials Science
Polymer Synthesis
The compound serves as a building block in the synthesis of advanced materials. Its reactivity allows it to participate in various coupling reactions, leading to the formation of polymers with tailored properties. This application is particularly relevant in developing materials with specific thermal or mechanical characteristics.
Chemical Reactivity
This compound can undergo several chemical reactions that are essential for synthesizing derivatives with enhanced biological activity:
- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles under appropriate conditions.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in drug discovery .
Antimicrobial Activity Study
A recent study evaluated the antimicrobial properties of derivatives derived from this compound against various bacterial strains. The findings suggested that the presence of halogen substituents significantly enhances the binding affinity to bacterial targets, disrupting critical metabolic processes.
Cancer Research
Research has indicated that halogenated compounds similar to this compound can inhibit enzymes involved in cancer metabolism. Specifically, studies have focused on its ability to inhibit branched-chain amino acid transaminase (BCAT), which plays a role in tumor growth and resistance to chemotherapy .
Neuropharmacology
Preliminary findings suggest potential neuroprotective effects of this compound through interactions with synaptic vesicle proteins. Further research is needed to elucidate these interactions and their implications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group influences its reactivity and binding affinity to various enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific proteins, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)
- Molecular Formula : C₆H₃BrClF
- Molecular Weight : 209.45 g/mol
- Physical Properties : Density = 1.72 g/cm³, Refractive Index = 1.5470 .
- Comparison : Lacks the methoxy group at position 3, reducing electron-donating effects and altering reactivity in electrophilic substitution reactions.
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene (CAS 2386353-41-7)
- Molecular Formula : C₈H₆BrClFO
- Molecular Weight : 264.48 g/mol
- Physical Properties : Purity = 97% .
- Comparison : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃), increasing lipophilicity and steric bulk, which may hinder reactions at the aromatic ring.
1-Bromo-3-fluoro-5-methoxybenzene (CAS 27407-11-0)
Physical and Chemical Properties
Table 1: Key Physical Properties of Comparable Compounds
*Calculated based on molecular formula C₇H₄BrClFO.
Key Observations:
- The methoxy group in the target compound increases molecular weight compared to non-methoxy analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene).
Biological Activity
2-Bromo-1-chloro-5-fluoro-3-methoxybenzene, also known as CID 123134037, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H5BrClF
- CAS Number : 123134037
- SMILES Notation : COc1cc(F)cc(Cl)c1Br
This compound features several halogen substituents, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced antimicrobial efficacy .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | ≤0.25 |
| Related Halogenated Compounds | Various Gram-positive Bacteria | <200 |
Cancer Research
In the context of cancer research, halogenated aromatic compounds have shown promise as potential anticancer agents. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The growth inhibition is often associated with the induction of apoptosis and disruption of cell cycle progression .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various halogenated compounds against a panel of bacteria and fungi. The results indicated that this compound exhibited selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. Notably, the compound's structure played a critical role in determining its efficacy .
Cancer Cell Line Evaluation
Another investigation focused on the antiproliferative effects of structurally related compounds on human cancer cell lines. The study found that certain derivatives significantly inhibited growth at low concentrations (GI50 values < 1 µM), highlighting the potential of these compounds for further development as anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
